molecular formula C22H21N3O4 B2905670 (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide CAS No. 391883-67-3

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Cat. No.: B2905670
CAS No.: 391883-67-3
M. Wt: 391.427
InChI Key: LBGJFNJUTPGLMJ-ZMOGYAJESA-N
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Description

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a high-purity synthetic organic compound offered for early-stage chemical and pharmaceutical research. This molecule belongs to the class of acylhydrazone Schiff bases, which are characterized by a shared -NH-N=CH- functional group and are known for their versatile applications in medicinal chemistry and materials science . The core structure of this naphthamide-functionalized hydrazone makes it a candidate for exploration in multiple research areas. Acylhydrazones are extensively investigated as key intermediates in organic synthesis and as versatile ligands in coordination chemistry due to the presence of multiple donor atoms that can bind to various metal ions . Furthermore, structural analogs of this compound, which feature a glycinyl hydrazone motif linked to an aromatic system, have been reported to exhibit significant biological activities in scientific literature, including potential antiviral properties . The molecular design, incorporating a 1-naphthamide moiety and a 2,5-dimethoxybenzylidene group, suggests potential for studying structure-activity relationships in drug discovery. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in analytical and bioassay development. As with all compounds of this class, its properties and research value are intrinsically linked to its specific three-dimensional structure and intermolecular interactions, such as hydrogen bonding and π-stacking, which can be critical for its function . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, or for personal use. The buyer assumes responsibility for confirming the product's identity and purity for their specific research purposes.

Properties

IUPAC Name

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-17-10-11-20(29-2)16(12-17)13-24-25-21(26)14-23-22(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,23,27)(H,25,26)/b24-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGJFNJUTPGLMJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a synthetic compound that has drawn attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its therapeutic potential and implications for drug development.

  • Molecular Formula : C21H19N3O4
  • Molar Mass : 377.39 g/mol
  • Structural Characteristics : The compound features a hydrazine moiety linked to a naphthamide structure, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its effects on pancreatic β-cells and its potential anti-inflammatory properties.

1. Pancreatic β-cell Protection

Research has indicated that similar compounds with structural analogs exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. For instance, a study identified a related benzamide analog that demonstrated significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that modifications to the hydrazine structure can enhance efficacy against ER stress-induced cell death .

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Compound 5a4518 ± 4
Compound 5g8813 ± 1

This table summarizes the potency of different analogs in protecting pancreatic β-cells from stress.

2. Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar naphthamide structures have been shown to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling . The presence of electron-withdrawing groups in the phenyl ring can enhance this activity by affecting the binding affinity to target proteins involved in inflammation.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of ER Stress : By stabilizing cellular function under stress conditions, it may prevent apoptosis in pancreatic β-cells.
  • Modulation of Inflammatory Pathways : The compound could inhibit pro-inflammatory cytokines through NF-κB pathway modulation, potentially reducing chronic inflammation associated with metabolic disorders.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives to optimize the biological activity of compounds similar to this compound. For example:

  • A synthesized derivative demonstrated enhanced solubility and improved potency against ER stress at lower concentrations compared to earlier analogs .
  • Research into structure-activity relationships (SAR) has highlighted the importance of substituent positions on the aromatic rings, affecting both solubility and biological efficacy .

Comparison with Similar Compounds

Characterization

  • Spectroscopy :
    • ¹H/¹³C NMR : Resonances for the naphthamide protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are distinct. The hydrazinylidene proton appears as a singlet near δ 8.3 ppm .
    • IR : Stretching bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm the hydrazide and amide functionalities .
  • Elemental Analysis : Matches calculated values for C₂₃H₂₂N₃O₄ .
  • Melting Point : Expected range 200–250°C, consistent with similar hydrazinyl Schiff bases .

Comparison with Structural Analogs

Structural and Functional Differences

Compound Name (Reference) Key Substituents Molecular Weight Melting Point (°C) Notable Activities
Target Compound 1-Naphthamide, 2,5-dimethoxybenzylidene 413.45 (calc.) ~200–250 Anticipated cytotoxicity, antimicrobial
(E)-4-(4-Chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)thiazole (3m) Thiazole, 4-Cl-phenyl 344.11 160–162 DENV protease inhibition
N’-(3-Chlorobenzylidene)-2-(2-(4-methylcoumarinyl)acetohydrazide (24d) Coumarin, 3-Cl-benzylidene 494.92 256–257 Antibacterial (MIC: 4–16 µg/mL)
N-(3,4,5-Trimethoxyphenyl)benzamide derivatives Trimethoxyphenyl, furan ~500–600 180–250 Cytotoxicity (IC₅₀: 1–10 µM)
2-[(2E)-2-(3-Methoxyphenyl)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide Dual methoxyphenyl 396.22 Not reported Chelation potential

Key Observations

  • Methoxy Groups: The 2,5-dimethoxy substitution may improve solubility and metabolic stability over non-methoxy analogs like 24d .
  • Biological Activity : While direct data for the target compound is absent, structural analogs show diverse activities:
    • Thiazole derivatives (e.g., 3m) inhibit viral proteases .
    • Coumarin-linked hydrazides (e.g., 24d) exhibit potent antibacterial effects .
    • Trimethoxyphenyl derivatives demonstrate cytotoxicity via tubulin binding .

Research Implications and Challenges

  • Challenges: Limited solubility due to the naphthamide moiety may require formulation optimization. Stereochemical stability of the (E)-isomer under physiological conditions needs validation .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, and how are intermediates characterized?

Methodology :

  • Hydrazine Condensation : React 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Amide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the hydrazone intermediate with 1-naphthoyl chloride. Purify via column chromatography (silica gel, chloroform:methanol 20:1) .
  • Characterization : Validate intermediates using 1H^1H-NMR (δ 8.5–9.0 ppm for hydrazinyl protons), IR (C=O stretches at 1685–1700 cm1^{-1}), and LC-MS (m/z calculated for C25H24N4O5C_{25}H_{24}N_4O_5: 472.5) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodology :

  • Spectroscopy :
    • 1H^1H-NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and hydrazinyl protons (δ 8.3–8.7 ppm) .
    • IR: Confirm C=O (amide I band at ~1680 cm1^{-1}) and N–H (hydrazine at ~3200 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation (methanol:water 4:1). Solve structure using SHELX programs (SHELXD for phasing, SHELXL for refinement). Analyze bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles to confirm E-configuration .

Q. What solvent systems and purification methods optimize yield and purity?

Methodology :

  • Solubility : Use DMF or DMSO for reactions; recrystallize from methanol/water (4:1) .
  • Purification : Employ silica gel chromatography (gradient elution: 5–10% methanol in chloroform) or preparative HPLC (C18 column, acetonitrile:water 70:30). Monitor purity via HPLC (>95% by area) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological interactions, and what limitations exist?

Methodology :

  • Docking : Use AutoDock4 to model binding to target proteins (e.g., DENV protease). Set grid parameters (60 × 60 × 60 Å) around active sites. Validate docking poses with MD simulations (AMBER force field) .
  • Limitations : Address discrepancies between predicted binding affinities and experimental IC50_{50} values by adjusting for solvent effects or protein flexibility .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity in SAR studies?

Methodology :

  • SAR Design : Synthesize analogs (e.g., 2,5-dichloro or 3,4-dimethoxy derivatives). Compare IC50_{50} values against cancer cell lines (MTT assay) or microbial targets (MIC).
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity. Note that 2,5-dimethoxy groups enhance membrane permeability (logP ~3.2) but reduce solubility .

Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Case Study :

  • Conflict : Docking suggests a planar binding mode, but X-ray data shows a twisted conformation.
  • Resolution :
    • Re-examine protonation states (e.g., hydrazinyl tautomers).
    • Perform QM/MM optimization (Gaussian09) to account for protein-ligand dynamics .

Q. What protocols ensure stability during biological assays (e.g., serum incubation or pH variations)?

Methodology :

  • Stability Testing : Incubate compound in PBS (pH 7.4) or serum (37°C, 24h). Monitor degradation via HPLC (C18 column, 220 nm).
  • Stabilizers : Use 0.1% DMSO to prevent aggregation. Store stock solutions at −80°C .

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